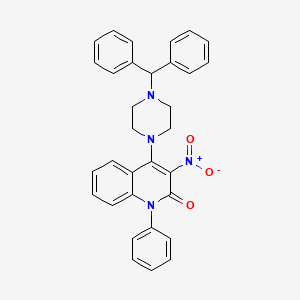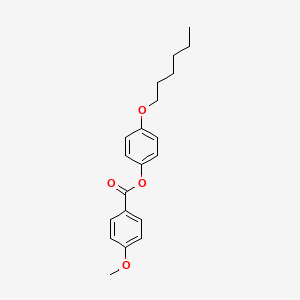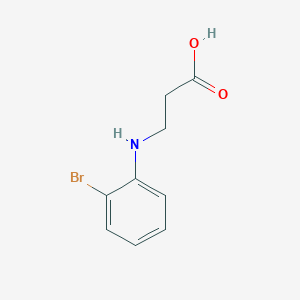
N-butyl-N-methyl morpholinium tetrafluoroborate
Übersicht
Beschreibung
“N-butyl-N-methyl morpholinium tetrafluoroborate” is an ionic compound . It has been studied for its kinetic inhibition performance on methane hydrate formation . The compound has shown to inhibit the growth rate of CH4 hydrate but failed to delay the nucleation .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it is an ionic compound. The compound consists of a cation (N-butyl-N-methyl morpholinium) and an anion (tetrafluoroborate). The exact structure can be determined using techniques such as X-ray diffraction .Chemical Reactions Analysis
“this compound” has been studied for its effect on methane hydrate formation . The compound inhibits the growth rate of CH4 hydrate but does not delay the nucleation .Wissenschaftliche Forschungsanwendungen
Polymerization Processes
N-butyl-N-methyl morpholinium tetrafluoroborate has been utilized in atom transfer radical polymerization of methyl methacrylate. This process demonstrated characteristics of living/controlled free-radical polymerization, indicating potential for precision polymer manufacturing (Xiao et al., 2008).
Ionic Liquid Electrolytes
This compound is also significant in the creation of ionic liquids, especially for their applications in electrochemistry. Ionic liquids like this compound exhibit promising electrolytic properties, making them suitable for use in batteries and other electrochemical devices (Choi et al., 2006).
Molecular Interaction Studies
The interactions of this compound with other chemicals, such as acetonitrile, have been extensively studied. These studies are crucial for understanding the solvation and molecular dynamics in various solvent systems, which is essential for designing new chemical processes and materials (Marcinkowski et al., 2019).
Structural Analysis and Reactivity
Structural characteristics of tetrafluoroborates, including those of this compound, have been analyzed to understand their stability and reactivity, especially in the context of peptide synthesis (Olczak et al., 2008).
Applications in Electrochemical Capacitors
This compound has been explored as a potential electrolyte in electrochemical double layer capacitors. These studies focus on the conductivity and electrochemical stability of the ionic liquid, highlighting its potential in energy storage applications (Galiński & Stępniak, 2009).
Research in Organic Synthesis
This compound has been used in the synthesis of various organic compounds, demonstrating its versatility and utility in organic chemistry (Huang, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-butyl-4-methylmorpholin-4-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO.BF4/c1-3-4-5-10(2)6-8-11-9-7-10;2-1(3,4)5/h3-9H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXROYUROTGMSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1(CCOCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



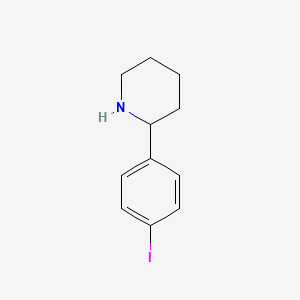
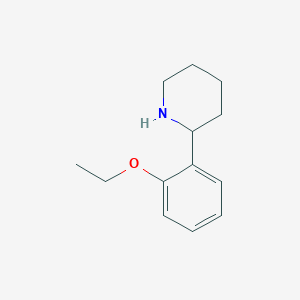
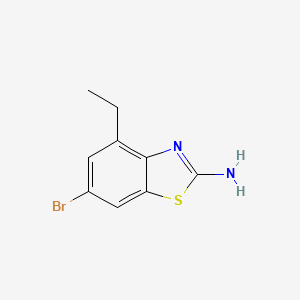

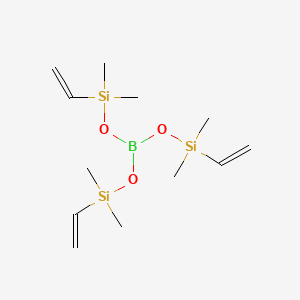
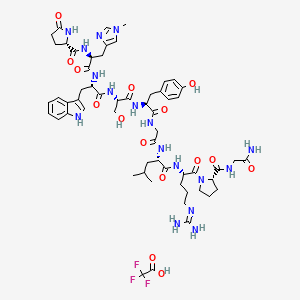


![1-cyclopropyl-6-fluoro-7-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxo-quinoline-3-carboxylic Acid](/img/structure/B3264040.png)

